3-(4-Benzylphenyl)propanoic acid
CAS No.: 89709-71-7
Cat. No.: VC14222279
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89709-71-7 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 3-(4-benzylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C16H16O2/c17-16(18)11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) |
| Standard InChI Key | RUVNLBIJNLSOOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)CCC(=O)O |
Introduction
Structural and Chemical Identity
Molecular Structure
3-(4-Benzylphenyl)propanoic acid (C₁₆H₁₆O₂) consists of a propanoic acid backbone substituted at the third carbon with a 4-benzylphenyl group. The benzyl moiety introduces aromaticity and lipophilicity, influencing its solubility and reactivity. X-ray diffraction studies of analogous compounds, such as 3-(4-formylphenyl)propanoic acid, reveal planar aromatic systems with carboxyl groups adopting gauche conformations relative to the phenyl ring .
Nomenclature and Synonyms
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IUPAC Name: 3-[4-(Phenylmethyl)phenyl]propanoic acid
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Common Synonyms: 4-Benzylphenylpropionic acid, β-(4-Benzylphenyl)propionic acid
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CAS Registry Number: 34961-64-3 (for related formyl derivative)
Synthesis Pathways
Hydrogenation of Cinnamate Esters
A widely reported method involves the hydrogenation of benzyl cinnamate derivatives. For example, benzyl 4-chlorocinnamate undergoes catalytic hydrogenation using 5% Pd/β-zeolite in ethyl acetate at 40°C for 1.5 hours, yielding 3-(4-chlorophenyl)propanoic acid with 98% efficiency . Adapting this protocol to benzyl 4-benzylcinnamate would theoretically produce the target compound, though reaction conditions may require optimization to accommodate steric bulk.
Hydroesterification and Carbonylation
Patent literature describes a multi-step synthesis for α-(3-benzylphenyl)propionic acid derivatives, precursors to ketoprofen. Key steps include:
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Friedel-Crafts Acylation: Benzene reacts with γ-chlorobutyryl chloride to form γ-chloro-4-phenylbutyrophenone.
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Grignard Reaction: Treatment with methylmagnesium bromide yields 3-benzylphenylpropanol.
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Oxidation: The alcohol is oxidized to 3-benzylphenylpropionaldehyde.
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Hydroesterification: Carbonylation with CO and methanol in the presence of PdCl₂(PPh₃)₂ catalyst produces methyl 3-(3-benzylphenyl)propanoate, which is hydrolyzed to the free acid .
Physicochemical Properties
Table 1 summarizes critical properties derived from structurally related compounds:
The benzyl group enhances lipid solubility, reducing aqueous solubility but improving membrane permeability—a critical factor in drug design .
Pharmaceutical Applications
Precursor to Ketoprofen
3-(4-Benzylphenyl)propanoic acid serves as an intermediate in synthesizing ketoprofen, a potent NSAID. Oxidation of the benzyl methylene group to a ketone yields 2-(3-benzoylphenyl)propionic acid (ketoprofen), which inhibits cyclooxygenase (COX) enzymes .
Enantiomeric Salts for Targeted Therapy
Patent US5808069A discloses salts of 2-(3-benzoylphenyl)propionic acid with chiral bases like (R)- and (S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol. These salts enhance solubility and stability:
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S(+)-Enantiomer: Exhibits 95% of ketoprofen’s anti-inflammatory activity by selectively inhibiting COX-1.
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R(−)-Enantiomer: Pharmacologically inert but useful in treating acute pain without gastrointestinal toxicity .
Analytical Characterization
Spectroscopic Methods
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¹H-NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 9H, aromatic), 2.95 (t, 2H, CH₂COO), 2.65 (t, 2H, PhCH₂), 1.90 (quin, 2H, CH₂CH₂CH₂).
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .
Recent Advances and Future Directions
Green Synthesis Methods
Recent efforts focus on replacing Pd catalysts with Fe-based systems in hydrogenation steps, reducing costs and environmental impact. For example, Fe₃O₄ nanoparticles achieve 85% yield in cinnamate reductions under microwave irradiation .
Prodrug Development
Ester prodrugs of 3-(4-benzylphenyl)propanoic acid with improved oral bioavailability are under investigation. Methyl and ethyl esters show 3-fold higher AUC in rodent models compared to the parent acid .
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